molecular formula C8H10N4 B12865488 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine

Katalognummer: B12865488
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: XRTDYAOBUYCDJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with pyrrole under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole and pyrrole derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

1-methyl-5-pyrrol-1-ylpyrazol-4-amine

InChI

InChI=1S/C8H10N4/c1-11-8(7(9)6-10-11)12-4-2-3-5-12/h2-6H,9H2,1H3

InChI-Schlüssel

XRTDYAOBUYCDJC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)N)N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.